Unveiling Alisporivir Intermediate-1: A Technical Primer
Unveiling Alisporivir Intermediate-1: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Alisporivir (B1665226), a potent cyclophilin inhibitor investigated for its antiviral properties, originates from a complex multi-step synthesis. A crucial component in this pathway is Alisporivir intermediate-1, a protected linear peptide that serves as the backbone for the final cyclized drug substance. This technical guide provides an in-depth look at the known chemical properties and plausible experimental methodologies related to this key intermediate, offering valuable insights for researchers in drug development and organic synthesis.
Core Chemical Properties
Alisporivir intermediate-1, identified by the CAS number 882506-05-0, is a large, protected peptide molecule. Its descriptive chemical name, Boc-D-MeAla-EtVal-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal-MeBmt(OAc)-Abu-Sar-OMe, reveals its amino acid sequence and the protecting groups utilized during synthesis. These protecting groups, including the Boc (tert-butyloxycarbonyl) group on the N-terminus and the methyl ester (-OMe) on the C-terminus, are essential for preventing unwanted side reactions during the step-wise assembly of the peptide chain. The acetate (B1210297) group (OAc) on the unique MeBmt residue is another key protecting group.
A summary of the available quantitative data for Alisporivir intermediate-1 is presented in Table 1. It is important to note that some of these physical properties are sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Table 1: Chemical and Physical Properties of Alisporivir Intermediate-1
| Property | Value | Source(s) |
| CAS Number | 882506-05-0 | Multiple Chemical Suppliers |
| Molecular Formula | C₇₄H₁₃₂N₁₂O₁₇ | Multiple Chemical Suppliers |
| Molecular Weight | 1461.91 g/mol | Multiple Chemical Suppliers |
| IUPAC Name | Boc-D-MeAla-EtVal-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal-MeBmt(OAc)-Abu-Sar-OMe | Chemical Supplier |
| Density | 1.1 ± 0.1 g/cm³ | BOC Sciences[1] |
| Boiling Point | 1307.2 ± 65.0 °C at 760 mmHg | BOC Sciences[1] |
| Solubility | Soluble in water | BOC Sciences[1] |
| Appearance | White to off-white solid | MedChemExpress |
Synthetic Pathway and Logical Workflow
Alisporivir is a synthetic derivative of Cyclosporine A.[2] The synthesis of such a complex cyclic peptide involves the initial construction of a linear peptide chain, which is then deprotected and cyclized. Alisporivir intermediate-1 is this protected linear precursor. The general workflow for its synthesis follows the principles of solid-phase or solution-phase peptide synthesis, utilizing protecting groups to ensure the correct amino acid sequence is assembled.
The logical workflow for the synthesis and purification of a protected peptide like Alisporivir intermediate-1 is depicted in the following diagram.
Caption: General workflow for the synthesis and purification of Alisporivir intermediate-1.
Experimental Protocols
Synthesis of Protected Linear Peptides (General Protocol)
The synthesis of a complex peptide like Alisporivir intermediate-1 is typically performed using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Materials and Reagents:
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Appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragments)
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N-α-Boc-protected amino acids
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Side-chain protected amino acids where necessary
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Coupling reagents (e.g., HBTU, DIC)
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Base (e.g., DIPEA)
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Solvents (e.g., DMF, DCM)
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Deprotection reagent (e.g., TFA in DCM for Boc group removal)
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Cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane (B1312306) and water)
Procedure:
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Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.
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First Amino Acid Coupling: The C-terminal amino acid (in this case, a derivative of sarcosine (B1681465) methyl ester) is coupled to the resin.
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Deprotection: The N-α-Boc protecting group is removed with a solution of TFA in DCM.
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Neutralization: The resin is neutralized with a base like DIPEA in DMF.
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Coupling: The next N-α-Boc-protected amino acid is activated with a coupling reagent and added to the resin to form a peptide bond.
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Capping (Optional): Any unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
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Repeat: Steps 3-6 are repeated for each amino acid in the sequence until the full linear peptide is assembled.
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Cleavage: The protected peptide is cleaved from the resin using a cleavage cocktail.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude, protected peptide is purified using preparative RP-HPLC to isolate the target molecule from impurities generated during synthesis.
Instrumentation and Conditions:
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HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
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Column: C18 silica (B1680970) column suitable for peptide purification.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 20-80% B over 30 minutes). The exact gradient would need to be optimized.
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Flow Rate: Dependent on the column dimensions.
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Detection: UV absorbance at 210-230 nm.
Procedure:
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Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of mobile phases A and B, and filtered.
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Injection: The sample is injected onto the equilibrated HPLC column.
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Elution: The peptide and impurities are eluted from the column using the defined gradient.
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Fraction Collection: Fractions are collected as peaks are detected by the UV detector.
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Analysis: The purity of each fraction is assessed by analytical HPLC and mass spectrometry.
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Pooling and Lyophilization: Fractions containing the pure product are pooled and lyophilized to obtain the purified peptide as a solid.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the synthesized peptide.
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Sample Preparation: A sample of the purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Experiments: A suite of 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments are performed to assign the proton and carbon signals and confirm the amino acid sequence and the presence of protecting groups. For a molecule of this complexity, advanced NMR techniques may be necessary.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the intermediate.
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Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for peptides.
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Analysis: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of Alisporivir intermediate-1 (1461.91 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.
Signaling Pathways and Biological Context
As an intermediate in a chemical synthesis, Alisporivir intermediate-1 does not have a direct role in biological signaling pathways. Its significance lies in its chemical structure, which is designed for the efficient synthesis of the biologically active Alisporivir. The final drug, Alisporivir, exerts its therapeutic effect by inhibiting cyclophilin A, a host protein that is co-opted by some viruses, such as hepatitis C virus, for their replication.[3] By binding to cyclophilin A, Alisporivir prevents this host-pathogen interaction, thereby inhibiting viral replication.
The relationship between the intermediate, the synthesis process, and the final drug's mechanism of action can be visualized as follows:
Caption: Logical relationship from synthesis intermediate to the final drug's mechanism of action.
This guide provides a foundational understanding of Alisporivir intermediate-1 based on available data. Further detailed experimental protocols and characterization data are likely held within proprietary documents of the manufacturers. Researchers working on the synthesis of Alisporivir or related complex peptides can use the general methodologies outlined here as a starting point for developing their own specific protocols.
References
- 1. US20070087963A1 - Synthesis of cyclosporin analogs - Google Patents [patents.google.com]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
